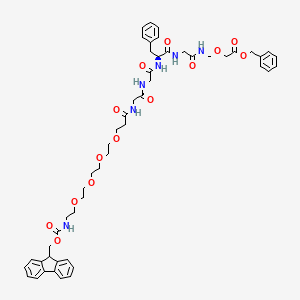
Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz: is a cleavable antibody-drug conjugate (ADC) linker containing four units of polyethylene glycol (PEG). This compound is primarily used in the synthesis of active antibody conjugation molecules, which are crucial in the development of targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz involves multiple steps, starting with the protection of functional groups and the sequential addition of PEG units. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers and stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the active drug molecule upon reaching the target site
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups, facilitating the conjugation process
Common Reagents and Conditions: Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions are carefully controlled to ensure the reactions proceed efficiently and yield the desired products .
Major Products Formed: The major products formed from these reactions are the active antibody-drug conjugates, which are used in targeted cancer therapies .
Scientific Research Applications
Chemistry: In chemistry, Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz is used as a linker in the synthesis of complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to create antibody-drug conjugates that target specific cells, allowing for the study of cellular processes and the development of targeted therapies .
Medicine: In medicine, this compound is crucial in the development of targeted cancer therapies, enabling the delivery of cytotoxic drugs directly to cancer cells while minimizing damage to healthy cells .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of antibody-drug conjugates, ensuring the availability of targeted therapies for clinical use .
Mechanism of Action
The mechanism of action of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz involves its cleavage at the target site, releasing the active drug molecule. This process is facilitated by the presence of specific enzymes or conditions at the target site, ensuring the drug is released only where it is needed . The molecular targets and pathways involved include the binding of the antibody to specific antigens on cancer cells, followed by internalization and cleavage of the linker, releasing the cytotoxic drug .
Comparison with Similar Compounds
- Fmoc-PEG4-GGFG-CH2-O-CH2-Boc
- Fmoc-PEG4-GGFG-CH2-O-CH2-Fmoc
Uniqueness: Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz is unique due to its cleavable nature, allowing for the controlled release of the active drug molecule at the target site. This feature enhances its efficacy and reduces off-target effects compared to non-cleavable linkers .
Properties
Molecular Formula |
C51H62N6O14 |
|---|---|
Molecular Weight |
983.1 g/mol |
IUPAC Name |
benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C51H62N6O14/c58-45(19-21-65-23-25-67-27-28-68-26-24-66-22-20-52-51(64)71-34-43-41-17-9-7-15-39(41)40-16-8-10-18-42(40)43)53-30-46(59)54-32-48(61)57-44(29-37-11-3-1-4-12-37)50(63)55-31-47(60)56-36-69-35-49(62)70-33-38-13-5-2-6-14-38/h1-18,43-44H,19-36H2,(H,52,64)(H,53,58)(H,54,59)(H,55,63)(H,56,60)(H,57,61)/t44-/m0/s1 |
InChI Key |
XWNKFXDCWVHQPN-SJARJILFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


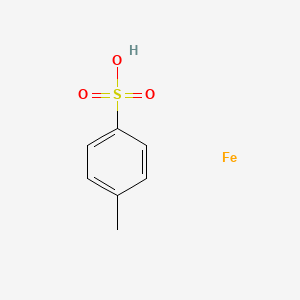

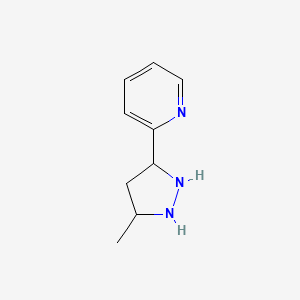
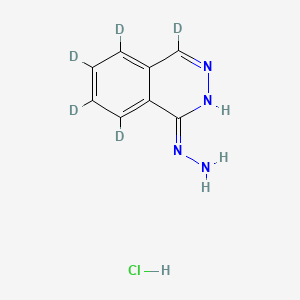
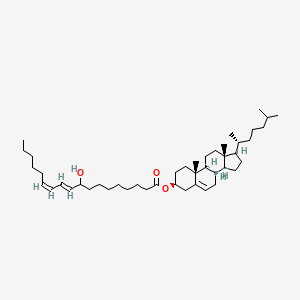
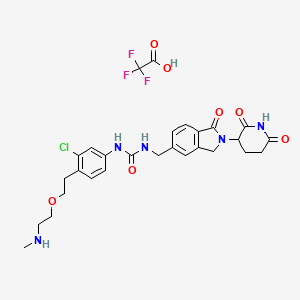
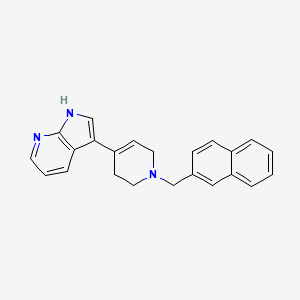
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
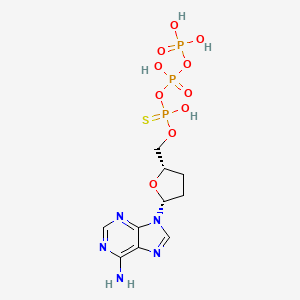

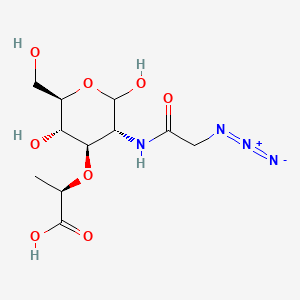
![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)
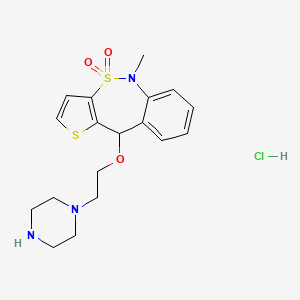
![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)
